Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

概述

描述

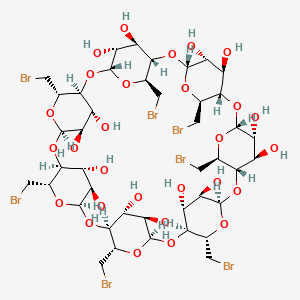

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is a modified cyclodextrin derivative where bromine atoms replace the hydroxyl groups at the 6th position of the glucose units. Cyclodextrins are cyclic oligosaccharides composed of glucose molecules linked by α-1,4-glycosidic bonds, forming a toroidal structure. This modification enhances the compound’s ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .

作用机制

Target of Action

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin, also known as Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, is a chelation/complexation reagent . It has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (ASGPr) .

Mode of Action

The compound interacts with its targets through a process of chelation or complexation . It has been found to enhance the sensor’s molecular recognition capabilities when used in the creation of an electrochemical sensor . The positive charge of secondary ammonium functional groups to bind β-CD-BR inhibit the insertion of the cresol isomers into the cavity of β-CD-BR while reducing the retention factor, whereas the negative charge of silanol group enhanced it through a local change in the mobile phase composition .

Biochemical Pathways

It has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (asgpr), suggesting it may play a role in nucleotide transport .

Pharmacokinetics

It is known to be soluble in water, dmf, dmso, and pyridine , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is largely dependent on its application. For instance, when used in the creation of an electrochemical sensor, the incorporation of this compound enhances the sensor’s molecular recognition capabilities .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For example, the retention factors of the cresol isomers increased with an increase in the pH values of the mobile phase .

生化分析

Biochemical Properties

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin plays a significant role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, it can form complexes with enzymes like amylase and protease, altering their activity and stability. The inclusion complex formation enhances the solubility and bioavailability of hydrophobic molecules, making Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin a valuable tool in biochemical research .

Cellular Effects

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the uptake and distribution of hydrophobic drugs within cells, thereby enhancing their therapeutic efficacy. Additionally, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can impact cell membrane integrity and fluidity, influencing cellular functions such as endocytosis and exocytosis .

Molecular Mechanism

The molecular mechanism of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with target molecules. This compound binds to hydrophobic regions of biomolecules, encapsulating them within its hydrophobic cavity. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. Furthermore, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can modulate gene expression by altering the availability of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can maintain its efficacy in modulating cellular functions for extended durations, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin in animal models vary with different dosages. At low doses, it can enhance the bioavailability and therapeutic efficacy of co-administered drugs. At high doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, indicating that careful dosage optimization is crucial for achieving desired outcomes without causing harm .

Metabolic Pathways

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. This compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and substrate availability. For example, it can enhance the metabolism of hydrophobic drugs by increasing their solubility and facilitating their transport across cellular membranes .

Transport and Distribution

Within cells and tissues, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions. The distribution of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is influenced by factors such as its concentration, the presence of binding partners, and the physicochemical properties of the cellular environment .

Subcellular Localization

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking. The subcellular localization of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is crucial for understanding its role in cellular processes and optimizing its use in biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin typically involves the bromination of cyclodextrin. The process begins with the protection of the hydroxyl groups, followed by selective bromination at the 6th position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

化学反应分析

Types of Reactions: Heptakis-6-bromo-6-deoxy-beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or thiol groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide (NaN₃) or thiourea are commonly used for substitution reactions. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide results in the formation of Heptakis(6-Azido-6-Deoxy)-|A-Cyclodextrin .

科学研究应用

Chemistry

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin serves as a chiral selector in chromatography, facilitating the separation of enantiomers. This property is crucial for the synthesis of pharmaceuticals where enantiomeric purity is essential. The compound's ability to form inclusion complexes enhances its utility in analytical chemistry .

Biology

In biological research, this compound is utilized in molecular recognition studies and host-guest chemistry. Its ability to encapsulate hydrophobic molecules makes it a valuable tool for investigating interactions between biomolecules and drugs. It has been shown to enhance the bioavailability of poorly soluble drugs by improving their solubility and stability .

Medicine

This compound has significant potential in drug delivery systems . Its capacity to form complexes with various therapeutic agents allows for targeted delivery, reducing side effects and improving therapeutic efficacy. For example, studies have demonstrated its use in enhancing the delivery of nucleotide-based therapies via selective transmembrane internalization through specific receptors .

Industrial Applications

In the cosmetics and personal care industry, this compound is employed as an ingredient that improves the stability and solubility of active compounds in formulations. Its inclusion can enhance the sensory attributes of products while ensuring effective delivery of active ingredients .

Case Study 1: Drug Delivery Enhancement

A study investigated the use of this compound as a carrier for hydrophobic drugs. The results indicated that this compound significantly increased the solubility and bioavailability of drugs like paclitaxel when co-administered, demonstrating its potential in cancer therapy .

Case Study 2: Chromatographic Applications

In another research project, this compound was tested as a chiral selector in high-performance liquid chromatography (HPLC). The findings showed improved resolution of enantiomers compared to native cyclodextrins, highlighting its effectiveness in analytical applications .

相似化合物的比较

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is unique due to its specific bromination at the 6th position. Similar compounds include:

Heptakis(6-Amino-6-Deoxy)-|A-Cyclodextrin: This compound has amino groups instead of bromine atoms, offering different reactivity and applications.

Heptakis(6-Thiol-6-Deoxy)-|A-Cyclodextrin: The presence of thiol groups provides unique properties for binding with metal ions and other thiol-reactive species.

Per(6-Guanidino-6-Deoxy)-|A-Cyclodextrin: This derivative has guanidino groups, enhancing its ability to interact with negatively charged molecules such as DNA.

生物活性

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin (HBC) is a modified cyclodextrin that has garnered attention for its unique biological activities and potential applications in drug delivery, antimicrobial treatments, and biochemical research. This article delves into its mechanisms of action, pharmacokinetics, and biological effects, supported by data tables and relevant case studies.

This compound is synthesized through the halogenation of beta-cyclodextrin using brominating agents. The molecular formula for HBC is , and it exhibits a melting point of approximately 212 °C . The synthesis typically yields around 85% efficiency, with the compound being soluble in various solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

2.1 Chelation and Complexation

HBC functions primarily as a chelation agent, forming inclusion complexes with various hydrophobic molecules. This ability allows HBC to enhance the solubility and stability of these compounds, which can significantly improve their bioavailability. The interaction occurs through encapsulation within the hydrophobic cavity of the cyclodextrin, impacting cellular processes such as drug transport and metabolism.

2.2 Cellular Effects

Research indicates that HBC influences several cellular processes:

- Cell Signaling : Modulates signaling pathways that affect gene expression and cellular metabolism.

- Drug Uptake : Enhances the uptake of hydrophobic drugs, increasing their therapeutic efficacy.

- Membrane Integrity : Affects cell membrane fluidity, thereby influencing endocytosis and exocytosis processes.

3. Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated significant antimicrobial properties against various pathogens.

- Antitumor Effects : When complexed with anticancer agents, HBC has shown enhanced cytotoxicity against cancer cell lines .

- Enzyme Modulation : Can influence enzyme activity by altering substrate availability or inhibiting/enhancing specific pathways .

4. Pharmacokinetics

The pharmacokinetics of HBC reveal its distribution and metabolism within biological systems:

- Solubility : High solubility in polar solvents facilitates its use in drug formulations.

- Distribution : The compound can localize in specific cellular compartments, including the cytoplasm and nucleus, affecting its biological function .

- Dosage Effects : Low doses enhance drug efficacy, while high doses may lead to cytotoxic effects; thus, dosage optimization is critical for therapeutic applications.

5.1 Antitumor Activity Enhancement

A study investigated the complexation of HBC with camptothecin, a well-known anticancer drug. The results indicated that the inclusion complex significantly improved the drug's stability and cytotoxicity against various cancer cell lines (e.g., HepG2, A2780) compared to the free drug .

| Compound | Enhanced Activity | Cell Line |

|---|---|---|

| Camptothecin + HBC | Increased Cytotoxicity | HepG2 |

| Dihydroquercetin + HBC | Antioxidant Activity | HepG2 |

| Mansonone G + HBC | Antitumor Activity | A549 |

5.2 Antimicrobial Efficacy

In another study focusing on antimicrobial properties, HBC was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability when treated with HBC complexes compared to controls.

6. Conclusion

This compound presents a versatile platform for enhancing the biological activity of various compounds through its unique properties as a chelation agent. Its ability to improve solubility, stability, and cellular uptake makes it a valuable tool in pharmaceutical applications, particularly in cancer therapy and antimicrobial treatments. Ongoing research will further elucidate its mechanisms and expand its potential uses in biomedical fields.

属性

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRROJOWZLYCK-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Br7O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bromine substitution in heptakis(6-bromo-6-deoxy)-β-cyclodextrin impact its properties compared to native β-cyclodextrin?

A1: The introduction of bromine atoms significantly alters the properties of the cyclodextrin. Firstly, it increases the molecule's reactivity, allowing for further modifications at the 6-position. This enables the attachment of various functional groups, expanding its potential applications [, ]. Secondly, the bulky bromine atoms influence the molecule's solubility, making it more soluble in organic solvents compared to the native β-cyclodextrin []. This altered solubility profile can be advantageous for applications like drug delivery, where solubility in both aqueous and organic media is often desired.

Q2: What analytical techniques are commonly employed to characterize and study heptakis(6-bromo-6-deoxy)-β-cyclodextrin and its derivatives?

A2: Various analytical techniques are utilized to study this cyclodextrin derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C{¹H} CP-MAS NMR, proves invaluable in characterizing the structure and dynamics of these molecules, offering insights into their interactions with guest molecules []. Additionally, techniques like Fourier-transform infrared spectroscopy (FT-IR), potentiometric titration, differential scanning calorimetry (DSC), and porosimetry (BET) are employed to investigate the physicochemical properties and surface characteristics of materials derived from heptakis(6-bromo-6-deoxy)-β-cyclodextrin []. These techniques provide a comprehensive understanding of the compound's behavior and potential applications.

Q3: Can you elaborate on the use of heptakis(6-bromo-6-deoxy)-β-cyclodextrin in synthesizing advanced materials?

A3: Heptakis(6-bromo-6-deoxy)-β-cyclodextrin serves as a key building block for creating pH-responsive nanosponges []. By reacting this molecule with different polyaminocyclodextrins, researchers have successfully synthesized novel nanomaterials with tunable properties. These nanosponges exhibit pH-dependent adsorption abilities, making them promising candidates for controlled drug delivery and other applications requiring stimuli-responsive behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。